1-(3-Metil-1-fenil-1H-pirazol-5-il)piperazina

Descripción general

Descripción

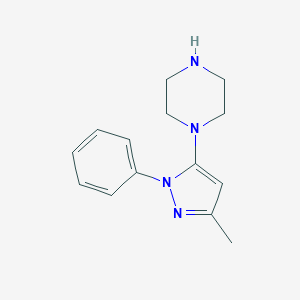

1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, also known as 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, is a useful research compound. Its molecular formula is C14H18N4 and its molecular weight is 242.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Propiedades químicas

Este compuesto tiene un peso molecular de 242.32 y una fórmula molecular de C14H18N4 . Es una sustancia sólida con un punto de fusión de 107-108°C y un punto de ebullición de 429°C . Tiene una densidad de 1.19 y un punto de inflamación de 213°C .

Información de seguridad

El compuesto está etiquetado con el símbolo GHS07, lo que indica que puede ser nocivo en caso de ingestión, provoca irritación cutánea, provoca irritación ocular grave, puede provocar irritación respiratoria y puede provocar síntomas de alergia o asma o dificultades respiratorias en caso de inhalación . Las declaraciones de precaución recomendadas incluyen evitar respirar polvo/humo/gas/niebla/vapores/aerosol, usar guantes protectores/ropa protectora/protección ocular/protección facial y enjuagar cuidadosamente con agua durante varios minutos en caso de contacto con los ojos .

Solubilidad

El compuesto es ligeramente soluble en DMSO y metanol .

Uso como intermedio

“1-(3-Metil-1-fenil-1H-pirazol-5-il)piperazina” se utiliza como intermedio para preparar tiaclidinas prolinílicas no racémicas sustituidas con heteroarilpiperazina y heteroarilpiperidina .

Uso en agentes antidiabéticos

Estas tiaclidinas prolinílicas son inhibidores selectivos y de administración oral de la dipeptidilpeptidasa 4, que se utilizan como agentes antidiabéticos

Mecanismo De Acción

Target of Action

The primary target of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is dipeptidylpeptidase 4 (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which stimulate a decrease in blood glucose levels .

Mode of Action

1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine interacts with DPP-4, inhibiting its activity . This inhibition results in an increased level of incretin hormones, leading to a decrease in blood glucose levels .

Biochemical Pathways

The compound affects the incretin hormone pathway . By inhibiting DPP-4, the compound prevents the degradation of incretin hormones, leading to their increased levels . This results in enhanced insulin secretion and decreased glucagon release, thereby reducing blood glucose levels .

Pharmacokinetics

The compound is described asorally active , suggesting it has good bioavailability when administered orally.

Result of Action

The primary molecular effect of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is the inhibition of DPP-4 . This leads to increased levels of incretin hormones, enhanced insulin secretion, decreased glucagon release, and ultimately, a reduction in blood glucose levels . This makes the compound potentially useful as an antidiabetic agent .

Safety and Hazards

Direcciones Futuras

As an intermediate in the synthesis of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines, 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine plays a crucial role in the development of selective and orally active dipeptidylpeptidase 4 inhibitors . These inhibitors are used as antidiabetic agents, indicating a potential future direction in the field of diabetes treatment .

Propiedades

IUPAC Name |

1-(5-methyl-2-phenylpyrazol-3-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4/c1-12-11-14(17-9-7-15-8-10-17)18(16-12)13-5-3-2-4-6-13/h2-6,11,15H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBCUUXMVVOANMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N2CCNCC2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621769 | |

| Record name | 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401566-79-8 | |

| Record name | 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different synthetic approaches to producing 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine?

A1: Two main synthetic routes are described in the research:

Q2: What are the claimed advantages of the synthetic methods for 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine?

A2: The research highlights several advantages associated with the described synthetic approaches:

- High Yield : The method employing Lawesson's reagent and phenylhydrazine claims a higher overall yield compared to other methods.

- Cost-Effectiveness : The use of readily available starting materials and reagents in this method contributes to its cost-effectiveness.

- Environmental Friendliness : The reaction conditions and reagents used in this method are considered less harmful to the environment.

- Suitability for Industrial Production : The combined benefits of high yield, cost-effectiveness, and environmental friendliness make this method suitable for scaling up to industrial production levels.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.